molecular formula C24H17FO6 B1674163 1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene CAS No. 760988-03-2

1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene

Cat. No. B1674163
M. Wt: 420.4 g/mol
InChI Key: DZXZHGCGNRRJEG-WMWQKROPSA-N
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Description

1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene, also known as FSB, is a compound with the molecular formula C24H17FO6 . It is a fluorine analog of 1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene (BSB), and has been used as a dye for detecting amyloids due to its high affinity with amyloid β peptide (Aβ), which is associated with Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene is characterized by the presence of a fluorine atom and multiple hydroxyl and carboxyl groups . The compound has a molecular weight of 420.4 g/mol .


Physical And Chemical Properties Analysis

1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene has a molecular weight of 420.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . The compound also has a rotatable bond count of 6 . Its exact mass is 420.10091642 g/mol .

Scientific Research Applications

Amyloid Fibrils Detection

1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene (FSB) has been utilized in detecting amyloid fibrils in various types of amyloidosis. It has shown efficacy in identifying amyloid deposits in systemic and localized amyloidosis, offering a valuable tool for understanding amyloid formation mechanisms (Obayashi & Ando, 2008).

Radiopharmaceuticals

FSB derivatives have been explored for their potential in radiopharmaceutical applications. For example, 1-(2′-[18F]-fluoroethoxy)-2,5-bis(4′-methoxystyryl)benzene (18F-FESB) has been developed and synthesized, highlighting the relevance of FSB in the field of positron emission tomography (PET) imaging (Kumar et al., 2005).

Optical Materials

Research into bis(styryl) benzene derivatives, including FSB analogs, has demonstrated their potential in optical materials. These compounds have shown significant properties like high fluorescence quantum yields and large two-photon absorption coefficients, making them suitable for advanced optical applications (Chi, 2010).

Fluorinated Distyrylbenzene Chromophores

FSB and its derivatives have been studied for their impact on molecular properties and solid-state organization. The research in this domain provides insights into the effects of fluorine substitution on the arrangement of molecules, which is crucial for the development of novel chromophores (Renak et al., 1999).

Fibril Binding Synthesis

The efficient synthesis of FSB, known for its binding to beta-amyloid peptide fibrils, has been a significant development. Improvements in the synthesis process have enhanced its accessibility for research and potential therapeutic applications (Mantel et al., 2008).

Fluorescent Sensor Development

FSB has been incorporated into the development of fluorescent sensors. Hydroxycruciforms, compounds related to FSB, have been synthesized for their amine-responsive fluorescence properties. This makes them suitable for sensing applications based on their emission color changes upon interaction with amines (McGrier et al., 2008).

Wavelength Shifter in Scintillation

FSB-related compounds like 1,4-bis(4-methoxylstyryl)benzene have been synthesized and analyzed for their potential as wavelength shifters in liquid scintillation. This research offers insights into the application of FSB derivatives in radiation detection technologies (Zheng et al., 2017).

properties

IUPAC Name

5-[(E)-2-[4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]-3-fluorophenyl]ethenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXZHGCGNRRJEG-WMWQKROPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)F)C=CC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)F)/C=C/C3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene

CAS RN

760988-03-2
Record name 760988-03-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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